

physical and chemical properties of cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropanecarbohydrazide*

Cat. No.: *B1346824*

[Get Quote](#)

Cyclopropanecarbohydrazide: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical and chemical properties of **cyclopropanecarbohydrazide**, a promising scaffold in medicinal chemistry.

Cyclopropanecarbohydrazide and its derivatives are gaining interest in medicinal chemistry due to the unique structural features of the cyclopropane ring. The inherent rigidity and three-dimensionality of this moiety can enhance metabolic stability and improve binding affinity to biological targets, offering novel avenues for drug design.[\[1\]](#)

Core Physical and Chemical Properties

The fundamental properties of **cyclopropanecarbohydrazide** are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₄ H ₈ N ₂ O	[2] [3] [4] [5]
Molecular Weight	100.12 g/mol	[2] [4]
CAS Number	6952-93-8	[2] [4]
Appearance	White to off-white solid	[4]
Melting Point	98-99 °C	[4]
Boiling Point (Predicted)	283.0 ± 7.0 °C	[4]
Density (Predicted)	1.244 ± 0.06 g/cm ³	[4] [6]
pKa (Predicted)	13.46 ± 0.20	[4]

Synthesis Protocol

A general and established method for the synthesis of **cyclopropanecarbohydrazide** involves the reaction of a cyclopropanecarboxylic acid ester with hydrazine hydrate.

Synthesis of Cyclopropanecarbohydrazide from Methyl Cyclopropanecarboxylate[4]

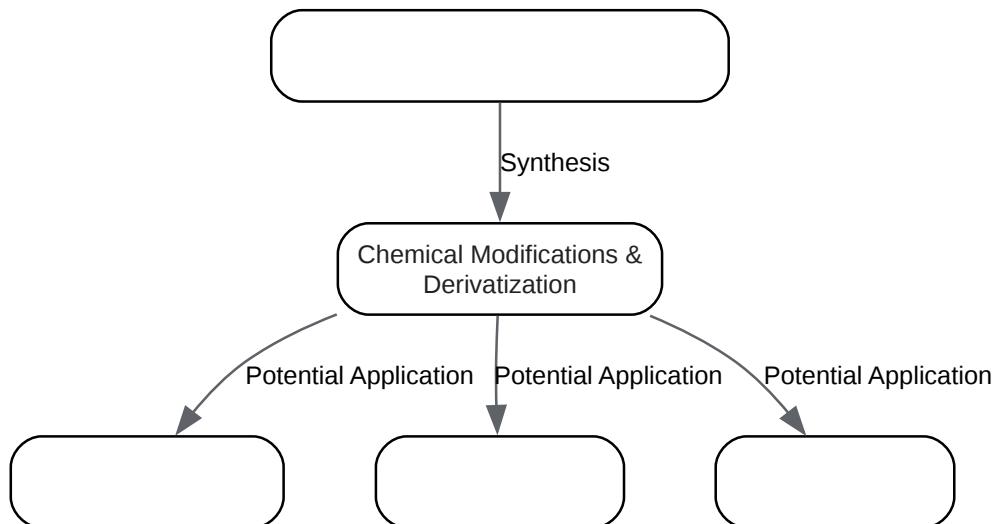
Materials:

- Methyl cyclopropanecarboxylate
- Hydrazine hydrate
- Toluene
- Dichloromethane
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Mix methyl cyclopropanecarboxylate (10 g, 0.1 mol) with hydrazine hydrate (7.3 mL, 0.15 mol).
- Reflux: Heat the reaction mixture at reflux for 28 hours.
- Cooling and Concentration: Cool the mixture to room temperature. Concentrate the reaction mixture by evaporation under reduced pressure.
- Water Removal: Perform azeotropic distillation with toluene to remove residual water.
- Extraction: Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.
- Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to yield cyclopropylcarbohydrazide.

This protocol resulted in a 44% yield of the final product.[\[4\]](#)


Biological Activities and Potential Applications

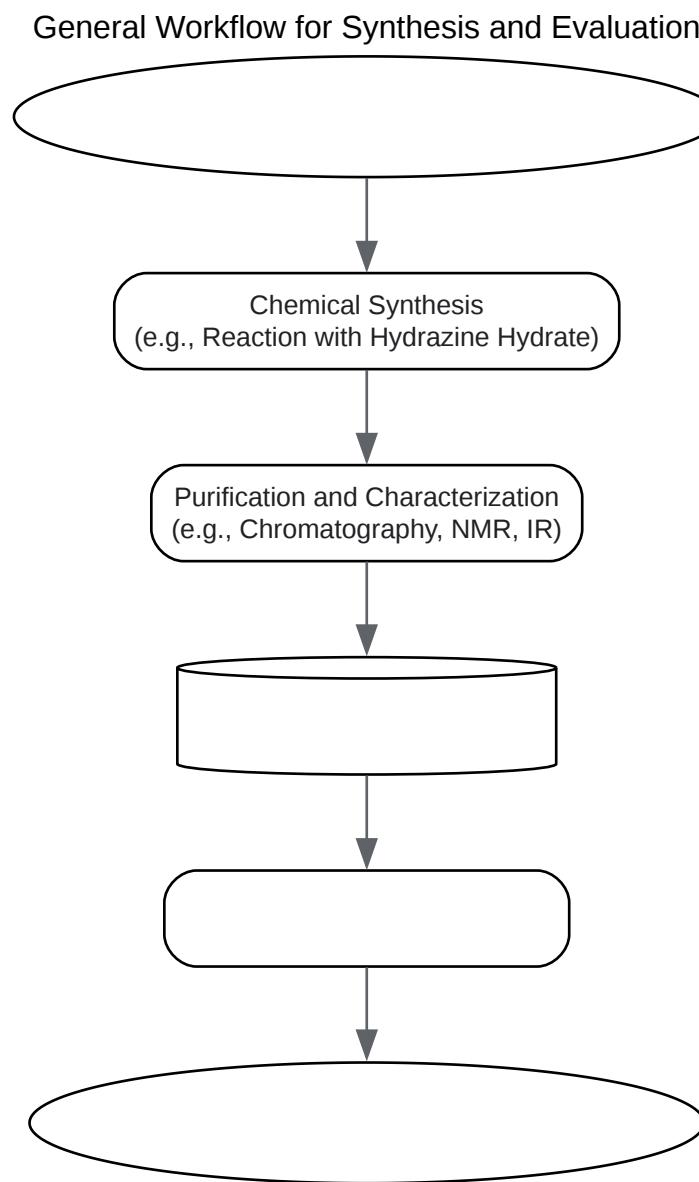
While research on **cyclopropanecarbohydrazide** itself is emerging, the broader class of cyclopropane-containing compounds has shown significant biological activity.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Derivatives of **cyclopropanecarbohydrazide** have been investigated for their potential as therapeutic agents.

Antimicrobial and Anticancer Potential

Potential Biological Activities of Cyclopropanecarbohydrazide Derivatives

[Click to download full resolution via product page](#)


Caption: Overview of the therapeutic potential of **cyclopropanecarbohydrazide** derivatives.

Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it a target for novel antibiotics.^[1] Furthermore, some novel cyclopropane carbohydrazide derivatives have been screened for their anticancer activity against various cancer cell lines.^{[9][10]} The introduction of amide and aryl groups to the cyclopropane structure has yielded compounds with moderate activity against bacteria such as *Staphylococcus aureus* and *Escherichia coli*, and the fungus *Candida albicans*.^{[1][8]}

Experimental Workflows

The synthesis and evaluation of **cyclopropanecarbohydrazide** derivatives typically follow a structured workflow from chemical synthesis to biological testing.

Synthetic and Bio-evaluation Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow from synthesis to biological evaluation.

Stability and Safety

Stability

Cyclopropanecarboxylic acid esters have shown a significant increase in stability under both acidic and basic hydrolytic conditions compared to non-cyclopropyl analogues.^[11] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.^[11] While specific stability data for **cyclopropanecarbohydrazide** is not extensively detailed, the inherent stability of the cyclopropane ring is a favorable characteristic for drug development.

Safety and Handling

According to GHS classifications, **cyclopropanecarbohydrazide** is considered toxic if swallowed.^[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.^[6] For disposal, it is recommended to use a licensed chemical destruction plant or controlled incineration.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cyclopropanecarbohydrazide | C4H8N2O | CID 81396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [cyclopropanecarbohydrazide](http://webbook.nist.gov) [webbook.nist.gov]
- 4. CYCLOPROPANE CARBOXYLIC ACID HYDRAZIDE | 6952-93-8 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of cyclopropanecarbohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346824#physical-and-chemical-properties-of-cyclopropanecarbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com